molecular formula C9H8ClFO2 B1394730 3-Chloro-2-ethoxy-5-fluorobenzaldehyde CAS No. 883521-72-0

3-Chloro-2-ethoxy-5-fluorobenzaldehyde

Cat. No. B1394730
M. Wt: 202.61 g/mol
InChI Key: YMQHBZMWPAQIGU-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-ethoxy-5-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7 (10)3-6 (5-12)4-8 (9)11/h3-5H,2H2,1H3 . The exact molecular structure can be determined using this code.


Physical And Chemical Properties Analysis

3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a liquid at room temperature . Its density is approximately 1.4 g/cm^3 . The exact boiling point is not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 3-Chloro-2-ethoxy-5-fluorobenzaldehyde serves as a key intermediate in the synthesis of various chemical compounds. For instance, Zhou Yu (2002) described the preparation of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a crucial intermediate for herbicides, involving oxidation and hydrolysis steps with a total yield of 71.6% (Zhou Yu, 2002).
  • Conversion to Fluorobenzaldehydes : Y. Yoshida and Y. Kimura (1988) demonstrated the conversion of chlorobenzaldehydes to fluorobenzaldehydes using potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6, highlighting the versatility of these compounds in synthesizing fluorine-containing derivatives (Yoshida & Kimura, 1988).

Biochemical and Pharmaceutical Research

  • Radiosynthesis and Biodistribution Studies : M. Glaser et al. (2008) used fluorinated aldehyde-containing prosthetic groups, including a variant similar to 3-Chloro-2-ethoxy-5-fluorobenzaldehyde, for the radiosynthesis of peptides for PET imaging. These studies are crucial in understanding the biodistribution and pharmacokinetics of novel radiotracers (Glaser et al., 2008).

Material Science and Polymers

  • Synthesis of Polyazomethines : A. Hafeez et al. (2019) explored the synthesis of bis-aldehyde monomers and their conversion into electrically conductive polyazomethines. The study used derivatives of 4-fluorobenzaldehyde, which is structurally related to 3-Chloro-2-ethoxy-5-fluorobenzaldehyde, demonstrating its potential in advanced material synthesis (Hafeez et al., 2019).

Environmental and Industrial Applications

  • Treatment of High-Concentration Wastewater : L. Xiaohong and Ltd Hangzhou (2009) reported the use of macroporous resin to treat wastewater containing aromatic fluoride compounds, including derivatives of 2-Chloro-6-fluorobenzaldehyde, highlighting the environmental and industrial applications of these compounds (Xiaohong & Hangzhou, 2009).

Safety And Hazards

This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-chloro-2-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHBZMWPAQIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethoxy-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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